5,7-Dibromo-1-isoindolinone
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Overview
Description
5,7-Dibromo-1-isoindolinone: is a chemical compound with the molecular formula C8H5Br2NO . It is a derivative of isoindolinone, characterized by the presence of two bromine atoms at the 5 and 7 positions of the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1-isoindolinone typically involves the bromination of isoindolinone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dibromo-1-isoindolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 5,7-dihydroxy-1-isoindolinone.
Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Yield substituted isoindolinone derivatives.
Reduction Reactions: Produce 5,7-dihydroxy-1-isoindolinone.
Oxidation Reactions: Form complex derivatives with additional functional groups.
Scientific Research Applications
Chemistry: 5,7-Dibromo-1-isoindolinone is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities, including antiviral, anticancer, and antimicrobial properties. These derivatives can interact with biological targets, making them candidates for drug development .
Industry: The compound is also used in materials science for the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the modification of material properties through chemical reactions .
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1-isoindolinone and its derivatives involves interaction with specific molecular targets. For example, in medicinal applications, these compounds can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
5-Bromo-1-isoindolinone: A mono-brominated derivative with similar but less pronounced reactivity.
7-Bromo-1-isoindolinone: Another mono-brominated derivative with distinct reactivity patterns.
5,7-Dichloro-1-isoindolinone: A dichlorinated analogue with different electronic properties.
Uniqueness: 5,7-Dibromo-1-isoindolinone is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibrominated structure allows for more diverse chemical modifications and interactions compared to its mono-brominated or dichlorinated analogues .
Properties
IUPAC Name |
5,7-dibromo-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXJQGZWFYWHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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